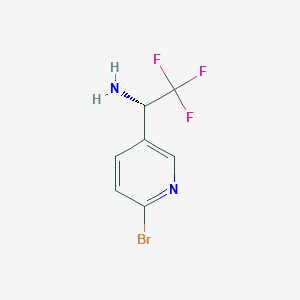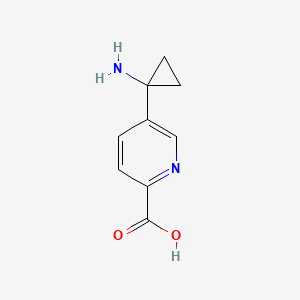
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate is a complex organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a morpholin-4-ylpropoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 2-amino-4-methoxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-amino-4-methoxybenzoate.
Substitution Reaction: The ethyl 2-amino-4-methoxybenzoate undergoes a nucleophilic substitution reaction with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amino derivative.
Scientific Research Applications
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and morpholin-4-ylpropoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methoxybenzoate: Lacks the morpholin-4-ylpropoxy group, resulting in different chemical and biological properties.
2-Amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid: The carboxylic acid group instead of the ethyl ester group affects its reactivity and solubility.
Morpholine derivatives: Compounds with similar morpholine groups but different substituents on the benzoate core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-23-17(20)13-11-16(15(21-2)12-14(13)18)24-8-4-5-19-6-9-22-10-7-19/h11-12H,3-10,18H2,1-2H3 |
InChI Key |
KYFRIPFMJLWDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)OCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)






![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)

![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)


